4-nitro-2-(2-phenylacetamido)benzamide
Description
Properties
CAS No. |
865837-21-4 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Nitro 2 2 Phenylacetamido Benzamide and Its Analogues
Retrosynthetic Strategies for the 4-nitro-2-(2-phenylacetamido)benzamide Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the two amide bonds, given the prevalence of robust amidation methodologies.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: The first disconnection breaks the exocyclic benzamide (B126) C-N bond, leading to 4-nitro-2-(2-phenylacetamido)benzoic acid and ammonia. A second disconnection at the internal amide bond of this intermediate simplifies it to 2-amino-4-nitrobenzoic acid and phenylacetic acid. Both 2-amino-4-nitrobenzoic acid and phenylacetic acid are readily available precursors. chemimpex.comchemscene.com This route involves forming the internal phenylacetamide bond first, followed by the construction of the primary benzamide.
Pathway B: An alternative strategy involves disconnecting the internal phenylacetamide C-N bond first. This retro-step yields 2-amino-4-nitrobenzamide (B112457) and phenylacetic acid. The 2-amino-4-nitrobenzamide intermediate can be further disconnected at its primary amide bond, leading back to 2-amino-4-nitrobenzoic acid and ammonia. This pathway prioritizes the formation of the primary benzamide, followed by acylation of the aniline (B41778) nitrogen.
Classical and Modern Synthetic Approaches to Benzamide and Phenylacetamide Formation
The formation of the amide bond is one of the most performed reactions in organic chemistry, crucial for synthesizing a vast array of molecules from polymers to pharmaceuticals. ucl.ac.ukrsc.org The synthesis of this compound relies on the effective construction of two distinct amide linkages.
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid moiety. researchgate.netiris-biotech.de
Classical Methods: A traditional and cost-effective method involves converting the carboxylic acid (e.g., phenylacetic acid or a benzoic acid derivative) into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. ucl.ac.uk The resulting acyl chloride readily reacts with an amine to form the amide bond, a reaction often referred to as the Schotten-Baumann reaction. fishersci.co.uk This approach is robust but can be limited by the functional group tolerance due to the harsh conditions and reactive nature of the acyl chloride.
Modern Coupling Reagents: To overcome the limitations of classical methods, a wide array of coupling reagents has been developed. These reagents activate the carboxylic acid in situ under milder conditions, generating a highly reactive intermediate that is then attacked by the amine. fishersci.co.uk They are broadly categorized into two main groups: carbodiimides and phosphonium/uronium salts.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. iris-biotech.deresearchgate.net They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk While effective, these intermediates can racemize or undergo side reactions. bachem.com To mitigate this and increase reaction rates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. bachem.com
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are generally more reactive and efficient than carbodiimides, leading to higher yields and shorter reaction times. iris-biotech.debachem.com HATU, for instance, is highly effective but its use on an industrial scale is less common due to cost and potential safety concerns. ucl.ac.uk COMU is noted for its high reactivity and good stability, making it a suitable choice for industrial applications. iris-biotech.de These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. bachem.com
The selection of a coupling reagent is critical and depends on factors like substrate complexity, desired purity, and cost, especially when considering larger-scale production. acs.orgacs.org
Interactive Table of Common Amidation Coupling Reagents
| Acronym | Full Name | Class | Key Features |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective; byproduct (DCU) is insoluble in most organic solvents, facilitating removal. bachem.compeptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) byproduct through aqueous workup. iris-biotech.debachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium Salt | Highly reactive and efficient, reduces racemization; often used for difficult couplings. ucl.ac.ukiris-biotech.de |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium Salt | A common and effective coupling reagent, though less reactive than HATU. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong activating reagent, particularly useful for sterically hindered amino acids. bachem.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | High reactivity and solubility, considered a safer and more efficient alternative to benzotriazole-based reagents. ucl.ac.ukpeptide.com |
| T3P | n-Propylphosphonic acid anhydride (B1165640) | Phosphonic Anhydride | A versatile and powerful water-scavenging coupling reagent used widely in industrial processes. ucl.ac.uk |
An alternative route to ortho-aminobenzamides involves the ring-opening of isatoic anhydrides (1H-benzo[d] ucl.ac.ukresearchgate.netoxazine-2,4-diones). researchgate.net These precursors are accessible through methods like the cyclization of anthranilic acids. researchgate.net The heterocyclic ring of isatoic anhydride is susceptible to nucleophilic attack, providing a pathway to substituted anthranilamides. researchgate.net
For the synthesis of the 2-amino-4-nitrobenzamide intermediate, a 6-nitroisatoic anhydride could be reacted with a nucleophile like ammonia. This reaction opens the heterocyclic ring to selectively form the desired benzamide structure. This method can be advantageous as it avoids the direct amidation of a potentially deactivated benzoic acid and can be performed under relatively mild conditions, offering a high-yield pathway to key intermediates on a gram scale. researchgate.netnih.gov
Principles of Green Chemistry in the Synthesis of this compound Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk The synthesis of amides, traditionally reliant on stoichiometric activating agents, is a key area for green innovation. whiterose.ac.uk
Atom Economy and Process Mass Intensity (PMI): Traditional amidation methods using coupling reagents often have poor atom economy, as large reagent molecules are used to eliminate a small water molecule, generating significant waste. ucl.ac.uk Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. The Process Mass Intensity (PMI), which is the total mass of input materials (water, solvents, reagents) per mass of the final product, is a key metric. Lower PMI values indicate a greener process. acs.org
Catalytic Direct Amidation: A significant advancement is the development of catalytic methods that directly form amides from carboxylic acids and amines by removing water, avoiding stoichiometric activators. Boron-based catalysts, such as simple boronic acids or B(OCH₂CF₃)₃, have proven effective for this transformation. acs.orgacs.org These reactions often require heat and methods for water removal, such as azeotropic distillation or molecular sieves. mdpi.com
Safer Solvents and Conditions: Many classical amide coupling reactions are performed in hazardous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uk Green approaches focus on using safer alternatives, such as cyclopentyl methyl ether (CPME), or even performing reactions in water or under solvent-free conditions. researchgate.netnih.gov
Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions (e.g., neutral pH, lower temperatures), often with high selectivity and yield, generating only water as a byproduct. nih.gov This enzymatic methodology presents a promising green alternative for industrial amide synthesis. rsc.org
Process Optimization and Scalability Considerations for Research Scale Production
Translating a laboratory synthesis to a larger research scale requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. acs.org
Reagent and Solvent Selection: On a larger scale, the cost, safety, and handling of reagents are paramount. While highly reactive coupling reagents like HATU are excellent for small-scale synthesis, less expensive and more stable alternatives like T3P, CDI, or simply using thionyl chloride are more common in process chemistry. ucl.ac.ukacs.org The choice of solvent must also be reconsidered, prioritizing those with higher boiling points for better temperature control, lower toxicity, and easier recovery.
Reaction Parameter Control: Optimizing reactant concentration, temperature, and addition rates is crucial. Exothermic reactions must be carefully controlled to prevent thermal runaways. Bayesian Optimization has emerged as a tool to efficiently navigate complex parameter spaces in process optimization. researchgate.net
Work-up and Purification: Purification by column chromatography, common in discovery labs, is often impractical and costly at scale. Process optimization focuses on developing procedures where the product can be isolated in high purity through crystallization, precipitation, or liquid-liquid extraction. acs.org This involves careful selection of solvents to ensure the product crystallizes while impurities remain in solution.
Green Metrics and Safety: The principles of green chemistry, particularly minimizing the Process Mass Intensity (PMI), are central to process optimization. acs.org A thorough safety assessment of all reagents, intermediates, and byproducts is essential. For example, the use of reagents derived from 1-hydroxybenzotriazole (HOBt) has fallen out of favor for large-scale work due to their potential explosive hazards. ucl.ac.uk
By systematically addressing these factors, a synthetic route developed at the bench can be transformed into a robust and scalable process suitable for producing research-grade quantities of this compound.
Structure Activity Relationship Sar Studies and Rational Design of 4 Nitro 2 2 Phenylacetamido Benzamide Analogues
Design Principles for Modulating 4-nitro-2-(2-phenylacetamido)benzamide Activity
The design of analogues of this compound is guided by several key principles derived from studies on related nitroaromatic and benzamide (B126) compounds. The core structure itself presents distinct regions for modification: the 4-nitrobenzamide (B147303) core and the N-linked 2-phenylacetamide (B93265) side chain.
A primary design consideration is the function of the nitro group. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. researchgate.netresearchgate.net In many therapeutic areas, nitroaromatic compounds are designed as bioreductive prodrugs. researchgate.net These compounds are selectively activated to cytotoxic agents under the hypoxic conditions often found in solid tumors or by specific enzymes like bacterial nitroreductases. researchgate.netnih.gov Therefore, a key design principle involves retaining the 4-nitro group to exploit this potential mechanism of action, while modifying other parts of the molecule to improve delivery, enzyme recognition, or the efficacy of the activated species.
Another design principle focuses on modulating the physicochemical properties, such as lipophilicity (logP), which affects solubility, cell permeability, and metabolic stability. In studies of related N-alkyl nitrobenzamides, varying the length and nature of the N-alkyl group was a strategy to systematically alter lipophilicity and observe the impact on antimycobacterial activity. nih.gov Similarly, for this compound analogues, modifications to the phenylacetamide moiety—for instance, by introducing substituents on the phenyl ring or altering the linker—can be used to fine-tune these properties for optimal performance.
Finally, the design may focus on optimizing interactions with a specific biological target. The amide bonds in the molecule are key hydrogen bond donors and acceptors. Rational design would involve creating analogues that enhance these interactions. For example, in a series of 4-substituted benzamides designed as IKs blockers, it was found that amides derived from small, branched alkylamines were the most potent, indicating a specific steric and electronic requirement in the target's binding pocket. lookchem.com This principle suggests that modifications to the primary amide of the benzamide core in this compound could be a fruitful avenue for optimization.
Exploration of Substituent Effects on Molecular Interactions
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the benzamide and phenylacetamide portions of the molecule. These substituents can alter the compound's electronic profile, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Substituents on the Benzamide Ring: The nitro group at the 4-position is a critical determinant of activity. Its strong electron-withdrawing nature is often essential for the compound's mechanism of action, particularly in bioreductive activation. researchgate.netresearchgate.net Studies on other nitroaromatic compounds have shown that the position of the nitro group is crucial; for instance, in a series of nitroheterocycles, mutagenic activity was significant with a nitro group at the C5 or C6 position but weak when at C4 or C7. nih.gov While the parent compound has a 4-nitro group, the introduction of additional substituents on the benzamide ring can further modulate activity. In a study of nitrobenzyl carbamates, adding electron-donating substituents to the nitrobenzyl ring accelerated the desired fragmentation following reduction, presumably by stabilizing a developing positive charge on the benzylic carbon. rsc.org This suggests that adding electron-donating groups to the 4-nitrobenzamide ring of the title compound could enhance its activation if it functions as a bioreductive prodrug.
A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents provides a clear example of substituent effects. The results, summarized in the table below, indicated that having both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on the terminal phenyl ring significantly enhanced inhibitory activity against α-glucosidase. nih.gov
| Compound ID | Substituent on N-phenyl ring | α-Glucosidase Inhibition (%) |
| 5k | 2-NO₂ | 71.43 |
| 5o | 2-CH₃, 5-NO₂ | 80.14 |
| 5f | 4-Br | 65.23 |
| 5h | 2-Br | 69.34 |
| Data adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |
Substituents on the Phenylacetamide Moiety: The 2-phenylacetamido side chain offers numerous possibilities for modification. Substituents on its phenyl ring can influence hydrophobic and electronic interactions within a target binding site. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on an analogous anilino partial structure strongly dictated both activity and cytotoxicity. nih.gov Introducing halogen atoms or other functional groups to the phenyl ring of the phenylacetamido group could similarly probe for specific interactions, such as halogen bonds or additional hydrogen bonds, that could enhance binding affinity. Altering the linker, for instance by replacing the methylene (B1212753) (-CH₂-) group, could change the conformational flexibility and spatial orientation of the phenyl ring relative to the benzamide core, which is often a critical factor for optimal target engagement.
Quantitative Structure-Activity Relationships (QSAR) for the this compound Series
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Although a specific QSAR study for the this compound series is not publicly available, insights can be drawn from QSAR analyses performed on structurally related benzamide and nitroaromatic compounds.
The goal of QSAR is to develop a predictive model that can guide the design of new, more potent analogues. unair.ac.id These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties.
Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents identified Log S (water solubility), rerank score (an empirical scoring function), and Molar Refractivity (MR) as key descriptors in the best QSAR equation. nih.gov The equation demonstrated that lower solubility and specific steric and polarizability characteristics were correlated with higher anticancer activity. nih.gov
For nitroaromatic compounds, QSAR studies on their toxicity have often found that hydrophobicity (logP) and electronic parameters, such as the energy of the highest occupied molecular orbital (E-HOMO) and lowest unoccupied molecular orbital (E-LUMO), are highly relevant. mdpi.com These electronic descriptors are particularly important for compounds that undergo metabolic or bioreductive activation, as they relate to the molecule's ability to accept or donate electrons.
A hypothetical QSAR model for the this compound series would likely incorporate a combination of these descriptor types to capture the complex factors governing its activity, as shown in the conceptual table below.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | E-LUMO | Relates to the ease of reduction of the nitro group. |
| Hydrophobic | logP | Influences cell membrane permeability and binding to hydrophobic pockets. |
| Steric/Topological | Molar Refractivity (MR) | Describes the volume and polarizability of substituents. |
| Topological | Kier's Shape Index (κ) | Quantifies molecular shape and flexibility. |
| Quantum Chemical | Atomic charge on nitro N | Relates to the reactivity and interactions of the nitro group. |
| This table represents a conceptual framework for a QSAR study on this series. |
By developing such a model, researchers could predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of compounds with the highest probability of success and reducing unnecessary trial-and-error experimentation. unair.ac.id
Scaffold Exploration and Isosteric Replacements in Benzamide-Based Research
Scaffold exploration and isosteric replacement are advanced strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the key interactions of a parent molecule. nih.govniper.gov.in These approaches are highly relevant for optimizing analogues of this compound.
Isosteric Replacements: Isosteric replacement involves substituting a functional group with another group that possesses similar steric and electronic characteristics. nih.gov This is a more conservative modification than scaffold hopping and is often used in lead optimization. The amide bonds in this compound are prime targets for isosteric replacement to improve properties like metabolic stability. nih.gov
Common bioisosteres for the amide bond include:
Ureas and Thioamides: These groups retain hydrogen bonding capabilities but have different electronic properties and stability. nih.gov
1,2,3-Triazoles: These five-membered rings are well-established amide bond mimics that are metabolically stable and maintain a similar spatial arrangement of substituents. nih.gov
Oxadiazoles (B1248032): Different isomers of oxadiazoles can replace an amide bond, often leading to improved metabolic stability. nih.gov
Sulfonamides: Replacing the carbonyl of an amide with a sulfonyl (SO₂) group creates a sulfonamide, which can act as a hydrogen bond acceptor and may improve water solubility. nih.gov
In one study, replacing a 'cis' N-methyl aniline (B41778) amide in a series of PI3-kinase inhibitors with heterocyclic amide isosteres led to improved potency and metabolic stability. nih.gov This highlights the potential of modifying the secondary amide linker in this compound. The table below illustrates some potential isosteric replacements for the amide functionalities in the parent compound.
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
| Phenylacetamido Linker | Phenylacetyl urea (B33335) | Retain H-bond donor/acceptor pattern, alter electronics. |
| Phenylacetamido Linker | 1,2,3-Triazole | Increase metabolic stability, rigidify linker. nih.gov |
| Benzamide | Benzsulfonamide | Improve aqueous solubility, introduce new H-bond acceptor. nih.gov |
| Benzamide | 1,3,4-Oxadiazole | Enhance metabolic stability, mimic H-bond acceptor. nih.gov |
| This table provides examples of established bioisosteric replacements applicable to the target molecule. |
By systematically applying these strategies, chemists can explore new chemical space around the this compound scaffold to identify next-generation compounds with superior therapeutic profiles.
Mechanistic Investigations of 4 Nitro 2 2 Phenylacetamido Benzamide S Interactions with Biological Macromolecules
Identification and Characterization of Putative Biological Targets
Based on the bioactivity of analogous compounds, 4-nitro-2-(2-phenylacetamido)benzamide is predicted to interact with several key enzymes involved in inflammation, neurotransmission, and metabolic regulation.
Putative targets include:
Inducible Nitric Oxide Synthase (iNOS): A key enzyme in the inflammatory pathway, iNOS produces nitric oxide (NO). Numerous nitro-substituted benzamide (B126) derivatives have been evaluated for their potential to inhibit iNOS. researchgate.netnih.gov
Cyclooxygenase-2 (COX-2): Another critical enzyme in the inflammatory cascade, COX-2 is often a target for anti-inflammatory drugs. The expression of COX-2 can be modulated by nitrobenzamide compounds. nih.gov
Human Carbonic Anhydrases (hCA): Specifically the cytosolic isoforms hCA I and hCA II. Sulfonamide-bearing nitrobenzamide derivatives have shown inhibitory activity against these enzymes. researchgate.net
Acetylcholinesterase (AChE): An essential enzyme in the cholinergic nervous system responsible for breaking down the neurotransmitter acetylcholine. Benzamide derivatives are a known class of AChE inhibitors. tandfonline.com
α-Glucosidase: An enzyme involved in carbohydrate digestion and glucose absorption. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, and various benzamide derivatives have been explored as inhibitors. nih.govresearchgate.net
Xanthine Oxidase (XO): An enzyme that catalyzes the final steps of purine (B94841) metabolism, leading to uric acid formation. The nitro group, in particular, has been identified as a crucial feature for the inhibitory activity of some compounds against XO. nih.govresearchgate.net
The diverse biological activities of related compounds underscore the potential for this compound to engage with multiple targets, a characteristic often referred to as polypharmacology.
Enzyme Inhibition Kinetics and Binding Mechanisms (e.g., hCA I, hCA II, AChE, LOX, iNOS, α-glucosidase, XO, PFOR, ERα)
Kinetic studies on analogous compounds provide insight into the potential inhibitory mechanisms of this compound against various enzymes. While direct data for the specific compound is scarce, the following tables summarize findings for structurally related molecules.
iNOS Inhibition: Studies on a series of nitro-substituted benzamides demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines, which is a direct consequence of iNOS inhibition. researchgate.netnih.gov
Table 1: iNOS Inhibitory Activity of Related Nitrobenzamide Derivatives
| Compound | Target/Assay | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 5 (a dinitro benzamide) | LPS-induced NO production | 3.7 | researchgate.netnih.gov |
| Compound 6 (a trinitro benzamide) | LPS-induced NO production | 5.3 | researchgate.netnih.gov |
| 1400 W (Positive Control) | LPS-induced NO production | 5.0 | researchgate.net |
Carbonic Anhydrase (hCA) Inhibition: Benzene (B151609) sulfonamides incorporating nitrophthalimide moieties have been investigated as inhibitors of human carbonic anhydrase isoforms. researchgate.net These studies show that such compounds can be effective hCA II inhibitors.
Table 2: Carbonic Anhydrase Inhibitory Activity of a Related Nitrophthalimide Sulfonamide
| Enzyme | Kᵢ (nM) | Source |
|---|---|---|
| hCA I | >10000 | researchgate.net |
| hCA II | 887 | researchgate.net |
| hCA IX | >10000 | researchgate.net |
| hCA XII | 3746 | researchgate.net |
α-Glucosidase Inhibition: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential, showing potent inhibition of α-glucosidase. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of a Related Nitrobenzamide Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 5o | α-Glucosidase | ~4x more potent than Acarbose | nih.gov |
| Acarbose (Standard) | α-Glucosidase | - | nih.gov |
Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide (B142947) derivatives are recognized for their AChE inhibitory activity. Structure-activity relationship studies show that the substitution pattern significantly influences potency. tandfonline.com
Table 4: AChE Inhibitory Activity of a Related Benzamide Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (AChE/BChE) | Source |
|---|---|---|---|---|
| Compound 7a (a picolinamide) | AChE | 2.49 ± 0.19 | 99.40 | tandfonline.com |
Xanthine Oxidase (XO) Inhibition: While specific kinetic data for this compound is unavailable, studies on 4-nitrocinnamic acid revealed a reversible and noncompetitive mode of inhibition against XO, highlighting the importance of the nitro group for activity. nih.gov
Information regarding the inhibition of Lipooxygenase (LOX), Pyruvate:ferredoxin oxidoreductase (PFOR), and Estrogen Receptor Alpha (ERα) by this compound was not available in the reviewed literature.
Receptor Binding Profiling and Affinity Determination
A comprehensive receptor binding profile for this compound has not been established. However, the benzamide scaffold is a well-known pharmacophore for dopamine (B1211576) receptor ligands. For instance, studies on conformationally flexible benzamide analogues have identified compounds with high affinity for dopamine D₃ and sigma-2 (σ₂) receptors. researchgate.net
Further research into other benzamide derivatives has revealed potent and selective antagonists for dopamine D₃ receptors over D₂ receptors. nih.gov For example, the compound S33138 displays a pKᵢ value of 8.7 for the human D₃ receptor, showing approximately 25-fold higher affinity compared to its affinity for D₂ receptors. nih.gov This suggests that this compound could potentially be profiled for its affinity towards dopamine and other G-protein coupled receptors.
Table 5: Receptor Binding Affinity of a Benzamide-based Dopamine Receptor Antagonist (S33138)
| Receptor | pKᵢ | Source |
|---|---|---|
| hD₃ | 8.7 | nih.gov |
| hD₂L | 7.1 | nih.gov |
| hD₂S | 7.3 | nih.gov |
Modulation of Cellular Pathways by this compound (In Vitro Studies)
In vitro studies on related nitro-substituted benzamides have primarily focused on their anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways in macrophage cell lines like RAW 264.7. researchgate.netnih.gov
A primary mechanism investigated is the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. researchgate.netmdpi.com Related nitrobenzamides were found to significantly inhibit NO production in a dose-dependent manner. researchgate.netnih.gov
This inhibition of NO is directly linked to the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels. researchgate.netnih.gov Furthermore, potent analogues have demonstrated the ability to suppress the expression of other crucial pro-inflammatory mediators, including:
Cyclooxygenase-2 (COX-2)
Interleukin-1β (IL-1β)
Tumor Necrosis Factor-α (TNF-α)
Specifically, certain trinitro-substituted benzamides significantly decreased the LPS-induced secretion of IL-1β and TNF-α, suggesting a multi-potent anti-inflammatory profile. researchgate.netnih.gov These results indicate that this compound may modulate the NF-κB signaling pathway, which is a central regulator of the expression of iNOS, COX-2, and various inflammatory cytokines.
Molecular Basis of Ligand-Target Recognition
Molecular docking studies on analogous compounds have provided valuable insights into the potential binding modes of this compound with its putative biological targets. These computational models help rationalize the structure-activity relationships observed in vitro.
iNOS: Docking analyses of nitrobenzamide derivatives into the iNOS active site reveal that the compounds bind efficiently, often near the essential heme and H4B cofactor groups. The nitro groups are critical for these interactions, contributing to the binding affinity through favorable orientations and polarizabilities. researchgate.netnih.gov
α-Glucosidase: For related nitrobenzamide sulfonamides, docking studies predict strong binding interactions within the enzyme's active site. Key interactions include hydrogen bonding and electrostatic interactions with critical amino acid residues. For example, the oxygen atoms of the nitro groups can form hydrogen bonds with residues like His:232, while other parts of the molecule interact with the broader active site. nih.gov
Xanthine Oxidase: Docking simulations of the related inhibitor 4-nitrocinnamic acid suggest that it binds to a site near, but outside, the catalytic center. The binding is stabilized by hydrogen bonds and van der Waals forces, which is consistent with its noncompetitive inhibition kinetics. nih.gov This indicates that nitro-containing compounds may not always compete directly with the natural substrate.
Acetylcholinesterase (AChE): Molecular docking of other benzamide-based inhibitors has shown that they can span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-site binding is a characteristic of many potent AChE inhibitors. tandfonline.com
Computational Chemistry and Molecular Modeling Approaches in 4 Nitro 2 2 Phenylacetamido Benzamide Research
Conformational Analysis and Molecular Electrostatic Potential (MEP) Mapping
Conformational analysis is crucial for understanding the three-dimensional arrangement of a molecule, which in turn dictates its biological activity. For compounds related to "4-nitro-2-(2-phenylacetamido)benzamide," theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the most stable conformers. ufms.br For instance, in a study on nitro-chalcone isomers, it was found that s-cis conformers exhibited greater electron delocalization and stability due to their planarity, which allows for better alignment of adjacent π and π* orbitals. ufms.br The relative populations of different conformers at equilibrium can be predicted using the Boltzmann equation, based on the energy differences between them. ufms.br
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are prone to electrophilic or nucleophilic attack and are involved in hydrogen bonding interactions. researchgate.net In MEP maps, red regions indicate negative electrostatic potential, typically localized on electronegative atoms like oxygen, and are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating nucleophilic reactivity. researchgate.net For nitro-containing benzamide (B126) derivatives, the MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the nitro and carbonyl groups, highlighting these as key sites for intermolecular interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is instrumental in understanding the binding modes of "this compound" analogs with their biological targets. For example, molecular docking studies on nitro-substituted benzamide derivatives have been conducted to investigate their anti-inflammatory potential by targeting the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. nih.govresearchgate.net
The docking score, a measure of the binding affinity, helps in ranking potential drug candidates. mdpi.com In studies of related benzamide derivatives as antidiabetic agents, docking simulations have shown good correlation with in vitro inhibitory activities against α-glucosidase and α-amylase. researchgate.netnih.gov For instance, certain derivatives were found to have docking scores ranging from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. nih.gov These computational predictions are vital for lead optimization and the design of more potent inhibitors.
| Target Enzyme | Compound Type | Docking Score Range (kcal/mol) | Key Findings |
| α-glucosidase | N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | -8.0 to -10.2 | Significant binding interactions with active site residues. nih.gov |
| α-amylase | N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | -8.3 to -11.1 | Strong predicted binding affinity. nih.gov |
| iNOS | Nitro substituted benzamide derivatives | Not specified | Efficient binding of compounds with an optimal number of nitro groups. researchgate.netnih.gov |
Molecular Dynamics (MD) Simulations for Binding Stability and Dynamic Behavior
These simulations are performed in a simulated physiological environment, often including water molecules and ions, to mimic the biological context. chemrxiv.org The insights gained from MD simulations are crucial for confirming the docking results and for understanding the flexibility and conformational changes of both the ligand and the protein upon binding.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like "this compound." nih.gov These methods can accurately predict various molecular properties, including optimized geometry, bond lengths, bond angles, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
DFT calculations are also used to compute other important descriptors like electrostatic potential, ionization potential, and electron affinity, which provide insights into the molecule's reactivity and potential for intermolecular interactions. physchemres.org For example, the analysis of atomic charges, often calculated using methods like Mulliken population analysis, can reveal the distribution of electrons within the molecule and identify reactive sites. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, in a three-dimensional arrangement. nih.gov These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target (structure-based). nih.gov
Once a pharmacophore model is developed, it can be used as a query for virtual screening of large compound libraries to identify novel molecules that possess the desired features and are likely to be active. nih.govnih.gov This approach has been successfully used in the discovery of new inhibitors for various targets. nih.gov For instance, virtual screening based on a pharmacophore model, followed by molecular docking and MD simulations, has been used to identify potential inhibitors of Rho-associated kinase-1 (ROCK1) from a database of benzamide derivatives. nih.gov This integrated computational approach significantly accelerates the process of drug discovery by prioritizing compounds for experimental testing.
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights into 4 Nitro 2 2 Phenylacetamido Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the interactions between small molecule ligands and their protein targets at an atomic level. It provides information on binding affinity, the location of the binding site, and the conformation of the ligand when bound. Both ligand-observed and protein-observed NMR experiments are employed for these studies.
Protein-Observed NMR: A widely used protein-observed method is Chemical Shift Perturbation (CSP) mapping. This technique requires a protein sample uniformly labeled with ¹⁵N (and sometimes ¹³C). A 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectrum of the protein is recorded, which displays a peak for each backbone and sidechain amide group. bcm.edu Upon addition of a ligand, such as 4-nitro-2-(2-phenylacetamido)benzamide, residues at the binding interface will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. nih.gov By monitoring these chemical shift perturbations, the ligand-binding site on the protein surface can be mapped. bcm.eduduke.edu The magnitude of the shift can also be titrated against the ligand concentration to determine the dissociation constant (K_d) of the interaction, provided the binding is in the fast exchange regime (typically K_d > ~3 µM). nih.govresearchgate.net
Ligand-Observed NMR: In cases where isotopic labeling of the protein is not feasible, ligand-observed NMR methods are valuable. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binders from a mixture of compounds and provide information about which parts of the ligand are in close contact with the protein.
While specific NMR data for this compound is not available, the table below presents typical ¹H NMR chemical shifts for a related compound, N-(3-nitrophenyl)benzamide, which illustrates the types of proton signals expected.
| Proton Type | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Amide (N-H) | 8.0 - 9.5 | Broad singlet, position can be solvent and concentration dependent. |
| Aromatic (Nitro-substituted ring) | 7.5 - 8.5 | Electron-withdrawing nitro group shifts protons downfield. |
| Aromatic (Other rings) | 7.2 - 7.8 | Typical aromatic region. |
| Methylene (B1212753) (-CH2-) | ~3.5 - 4.5 | Position influenced by adjacent phenyl and amide groups. |
Mass Spectrometry for Investigating Molecular Transformations and Interactions
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of compounds and investigating their fragmentation patterns. When coupled with soft ionization techniques like Electrospray Ionization (ESI), it can also be used to study non-covalent protein-ligand interactions under near-native conditions. nih.govnih.gov
Molecular Characterization: High-resolution mass spectrometry would confirm the elemental composition of this compound (C₁₅H₁₃N₃O₄), which has a predicted monoisotopic mass of 311.0855 Da. Tandem MS (MS/MS) experiments involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. The fragmentation of nitroaromatic compounds often involves the loss of nitro-related groups (e.g., •NO₂, •NO) and cleavage of the amide bonds. researchgate.netnih.gov For the title compound, characteristic fragmentation would likely involve cleavage of the two amide bonds, leading to fragments corresponding to the 4-nitro-2-aminobenzamide and phenylacetyl moieties.
Protein-Ligand Interactions: Native ESI-MS allows for the direct observation of intact, non-covalent protein-ligand complexes in the gas phase. nih.govacs.org By preserving these interactions, ESI-MS can unambiguously determine binding stoichiometry. nih.gov The relative intensities of the signals for the free protein and the protein-ligand complex can be used to estimate the dissociation constant (K_d). nih.gov This method is particularly useful for confirming that a ligand binds to its target protein before undertaking more structurally detailed and time-consuming analyses.
The table below outlines the expected major fragments for this compound based on common fragmentation rules for related structures. miamioh.edulibretexts.org
| m/z (Mass/Charge) | Plausible Fragment Identity | Neutral Loss |
|---|---|---|
| 311.0855 | [M+H]⁺ (Parent Ion) | - |
| 265.0934 | [M - NO₂ + H]⁺ | NO₂ |
| 193.0662 | [Phenylacetyl-NH-C₆H₃(NO₂)]⁺ | CONH₂ |
| 119.0502 | [Phenylacetyl]⁺ | C₇H₆N₃O₂ |
| 91.0542 | [Tropylium ion]⁺ | C₈H₇N₃O₂ |
X-ray Crystallography of this compound Co-crystal Structures
X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules and their complexes. While a crystal structure for this compound is not publicly available, analysis of crystal structures of similar N-substituted benzamides reveals key structural features, such as molecular conformation and intermolecular packing forces, which are critical for understanding protein recognition. iucr.orgmdpi.comresearchgate.net
In related benzamide (B126) crystal structures, the molecule often adopts a conformation where the aromatic rings are significantly twisted relative to each other and to the central amide plane. iucr.orgmdpi.com This conformation is a balance between minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. tandfonline.comrsc.org The amide groups are pivotal in forming hydrogen-bonding networks, typically N-H···O hydrogen bonds, which often dictate the supramolecular assembly into chains, sheets, or more complex 3D networks. mdpi.comresearchgate.net These hydrogen bonds, along with π-π stacking interactions between aromatic rings, are the primary forces stabilizing the crystal packing. iucr.org
A co-crystal structure of this compound with its target protein would provide the ultimate insight into its binding mode, revealing the precise orientation of the ligand in the binding pocket and identifying all key contact points (hydrogen bonds, hydrophobic interactions, etc.) with protein residues.
The table below summarizes typical crystallographic parameters observed for related benzamide structures. iucr.orgmdpi.com
| Parameter | Typical Observation in Benzamide Structures | Significance |
|---|---|---|
| Space Group | Commonly centrosymmetric (e.g., P2₁/c, P-1) | Describes the symmetry of the crystal lattice. |
| N-H···O Hydrogen Bond Distance | ~2.8 - 3.1 Å | Primary intermolecular interaction driving crystal packing. mdpi.com |
| Dihedral Angle (Aryl-Amide) | 20° - 40° | Indicates significant twisting from planarity. |
| Dihedral Angle (Aryl-Aryl) | 30° - 70° | Reflects the overall molecular conformation. iucr.org |
| π-π Stacking Distance | ~3.4 - 3.8 Å | Indicates stabilizing interactions between aromatic rings. |
Vibrational Spectroscopy (IR, Raman, SERS) for Conformational and Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation and for studying changes in conformation or hydrogen bonding upon protein binding. sapub.orgsurfacesciencewestern.com
Infrared (IR) and Raman Spectroscopy: For this compound, the IR and Raman spectra would be dominated by several key vibrations.
NO₂ Group: Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. acs.org
Amide Groups: The C=O stretching (Amide I band) would appear as a strong absorption around 1640-1680 cm⁻¹. The N-H bending (Amide II band) is expected near 1550 cm⁻¹, potentially overlapping with the NO₂ stretch. The N-H stretching vibration would be found as a broader band in the 3200-3400 cm⁻¹ region.
Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching modes within the rings typically occur in the 1450-1600 cm⁻¹ region.
Changes in the position and intensity of these bands, particularly the Amide I and N-H stretching bands, can indicate the involvement of the amide groups in hydrogen bonding upon binding to a protein.
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. spectroscopyonline.commdpi.com This enhancement allows for the detection of very low concentrations of an analyte. nih.gov The SERS spectrum can also provide information about the orientation of the molecule on the metal surface, as vibrations of groups closer to the surface are often enhanced more significantly. nih.gov For the title compound, SERS could be used to study its interaction with model surfaces or with proteins immobilized on a SERS-active substrate.
The following table lists the expected key vibrational frequencies for the title compound.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR/Raman | 3200 - 3400 |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |
| Amide I (C=O Stretch) | IR/Raman | 1640 - 1680 |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 |
| NO₂ Asymmetric Stretch | IR/Raman | 1500 - 1560 |
| NO₂ Symmetric Stretch | IR/Raman | 1330 - 1370 |
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. springernature.comnih.gov It is an essential tool in drug discovery for screening small molecule libraries and characterizing the binding kinetics of lead compounds. bio-rad.com
In a typical SPR experiment, a protein target is immobilized on the surface of a gold-coated sensor chip. nih.gov A solution containing the analyte, such as this compound, is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in Resonance Units (RU). harvard.edu This response is directly proportional to the mass accumulating on the surface. youtube.com
The resulting plot of response versus time, known as a sensorgram, allows for the determination of key kinetic parameters:
Association Rate Constant (k_a): Determined from the initial phase of the sensorgram when the analyte is being injected.
Dissociation Rate Constant (k_d): Determined from the decay phase of the sensorgram when the analyte solution is replaced by buffer.
Equilibrium Dissociation Constant (K_D): Calculated as the ratio k_d/k_a, this value represents the affinity of the interaction, with lower K_D values indicating stronger binding.
SPR is highly valuable for quantitatively ranking compounds based on their binding affinity and residence time (1/k_d) on the target, providing crucial data for structure-activity relationship (SAR) studies. acs.orgbroadinstitute.org
The table below shows a hypothetical set of kinetic data that could be obtained from an SPR analysis.
| Parameter | Symbol | Hypothetical Value | Unit |
|---|---|---|---|
| Association Rate Constant | k_a | 2.5 x 10⁴ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_d | 5.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | 200 | nM |
Emerging Research Directions and Future Perspectives for 4 Nitro 2 2 Phenylacetamido Benzamide
Application of Artificial Intelligence and Machine Learning in Benzamide (B126) Research
The integration of Artificial Intelligence (AI) and its subclasses, Machine Learning (ML) and Deep Learning (DL), is revolutionizing pharmaceutical research and offers significant potential for advancing the study of specific molecules like 4-nitro-2-(2-phenylacetamido)benzamide. nih.gov These computational technologies can process vast datasets to identify patterns, predict properties, and generate novel molecular structures, thereby accelerating various stages of drug discovery. nih.govmdpi.com For benzamide research, AI can be applied to streamline hit identification, lead optimization, and even predict synthetic pathways. nih.gov
Generative AI models, a key innovation, are capable of de novo drug design—creating entirely new molecules from scratch that are not present in existing databases. nih.govyoutube.com This approach circumvents the limitations of screening existing chemical libraries by exploring unknown chemical space. nih.gov For this compound, generative models could be trained on the structural features of known bioactive benzamides to design novel derivatives with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. youtube.comnih.gov AI platforms like REINVENT and ORGANIC use techniques such as generative adversarial networks (GANs) and reinforcement learning to ensure the molecules generated meet specific, desirable criteria. youtube.comnih.gov
Furthermore, ML algorithms are powerful tools for predicting the biological activity and physicochemical properties of compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to estimate the efficacy of new benzamide derivatives based on their structural features. acs.org By analyzing large datasets of chemical structures and their associated biological activities, these models can identify key molecular descriptors that correlate with a desired outcome. mdpi.comnih.gov This predictive power allows researchers to prioritize which novel derivatives of this compound to synthesize and test, saving considerable time and resources. researchgate.net AI tools can also predict synthetic accessibility, ensuring that the computationally designed molecules can be practically created in a lab. frontiersin.orgresearchgate.netnih.gov
Table 1: Potential Applications of AI/ML in the Research of this compound
| AI/ML Technique | Application in Drug Discovery | Specific Relevance for this compound |
|---|---|---|
| Generative Adversarial Networks (GANs) / Reinforcement Learning | De novo design of novel molecules with desired properties. nih.govnih.gov | Generation of novel derivatives of the core benzamide structure to explore new chemical space and identify candidates with potentially superior activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure, guiding lead optimization. acs.org | Development of a predictive model to estimate the biological activity of novel analogs, prioritizing synthesis efforts. |
| Deep Neural Networks (DNN) | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and potential off-target effects. chemrxiv.org | In-silico prediction of the pharmacokinetic and toxicity profile of the compound and its derivatives to identify potential liabilities early. |
| Natural Language Processing (NLP) | Mines scientific literature and patents to extract relationships between compounds, genes, and diseases. mdpi.com | Systematic analysis of existing benzamide research to uncover potential new targets or therapeutic areas for the compound. |
| Retrosynthesis Prediction Models | Designs efficient chemical synthesis routes for novel compounds. nih.gov | Proposing and evaluating efficient and accessible synthetic pathways for novel, computationally designed derivatives. |
High-Throughput Screening (HTS) Strategies for Discovering Novel Activities
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds to identify those that modulate a specific biological target or pathway. ufl.edubmglabtech.comdrugtargetreview.com This technology is crucial for uncovering novel biological activities for a specific molecule like this compound beyond any initially identified purpose. The primary objective of HTS is to identify "hits"—compounds that produce the desired effect in an assay—which can then be developed into more refined "lead" compounds. drugtargetreview.comncsu.edu
The process leverages robotics, liquid handling devices, and sensitive detectors to conduct experiments in miniaturized formats, typically 384- or 1536-well microplates. ufl.edubmglabtech.com This automation allows for the screening of vast compound libraries in a matter of days or weeks, a task that would otherwise be infeasible. ncsu.edu For this compound, HTS campaigns could be designed to screen it against a diverse array of biological targets to discover previously unknown functions.
There are two primary HTS approaches:
Target-Based Screening: This method involves testing compounds against an isolated, purified protein target, such as an enzyme or receptor. drugtargetreview.com Assays are designed to measure the compound's ability to inhibit or activate the target's function. acs.org For instance, this compound could be screened against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs), which are common drug targets. acs.org
Cell-Based (Phenotypic) Screening: This approach assesses the effect of a compound on whole living cells. nih.gov Instead of measuring activity against a specific target, these assays measure a change in the cell's phenotype, such as cell death, proliferation, or the activation of a particular signaling pathway. nih.gov This method has the advantage of identifying compounds that work through novel mechanisms and ensures cell permeability, but it can make subsequent target identification more challenging. nih.gov
To explore the potential of this compound, a tiered screening strategy could be employed. Initially, the compound could be run through a broad panel of target-based and phenotypic assays. Any identified "hits" would then undergo secondary screening for confirmation and to eliminate false positives. drugtargetreview.com This would be followed by more detailed studies to determine the mechanism of action and structure-activity relationships.
Table 2: Potential HTS Strategies for this compound
| HTS Strategy | Description | Potential Novel Activities to Discover | Example Assay Formats |
|---|---|---|---|
| Target-Based Screening | Tests the compound against a large panel of isolated and purified protein targets. drugtargetreview.com | Enzyme inhibition (e.g., kinases, proteases), receptor binding (agonism/antagonism). acs.org | Fluorescence-based assays, AlphaScreen, FRET, TR-FRET. acs.org |
| Phenotypic Screening | Measures the compound's effect on the overall phenotype of a cell or organism. nih.gov | Antiproliferative effects in cancer cell lines, antimicrobial activity, anti-inflammatory effects, modulation of specific signaling pathways. | Cell viability assays (e.g., MTT, CellTiter-Glo), high-content imaging, reporter gene assays. nih.gov |
| Fragment-Based Screening | Screens smaller, low-complexity molecules (fragments) to identify low-affinity binders that can be optimized into potent leads. | Identification of novel binding pockets on protein targets that can be targeted by derivatives of the core benzamide scaffold. | Surface Plasmon Resonance (SPR), X-ray crystallography, NMR spectroscopy. |
| Virtual Screening | Uses computational models to screen large virtual libraries of compounds against a target structure. nih.gov | Prioritization of targets for which the compound is predicted to have high binding affinity, guiding wet-lab HTS efforts. | Molecular docking simulations, pharmacophore modeling. nih.govnih.gov |
Development of this compound as a Chemical Probe
A chemical probe is a highly selective small molecule that interacts with a specific protein target, enabling researchers to study the biological function of that target in cells and organisms. The development of this compound into such a probe could provide a powerful tool for dissecting complex biological pathways. The process involves rigorous validation to ensure the probe's potency, selectivity, and mechanism of action are well-characterized.
The journey from a "hit" compound to a validated chemical probe involves several key steps. First, the compound must demonstrate high potency, typically with low nanomolar activity against its intended target in biochemical assays. nih.gov It must also show engagement with the target inside living cells. nih.gov For this compound, this would require identifying a primary biological target and then optimizing its structure to enhance its binding affinity and cellular activity.
A critical aspect of probe development is establishing selectivity. The probe should interact minimally with other proteins, especially those closely related to the primary target, to avoid off-target effects that could confound experimental results. This is often assessed by screening the compound against broad panels of proteins. Furthermore, a crucial component of a chemical probe is the availability of a structurally similar but biologically inactive control compound. nih.gov This "negative control" is used in experiments to confirm that the observed biological effects are due to the specific inhibition of the intended target and not some other, non-specific property of the chemical scaffold. nih.gov
To facilitate studies of target engagement and mechanism, chemical probes are often modified with tags. For example, a photoreactive group can be added to the probe, which upon exposure to UV light, forms a permanent covalent bond with the target protein. nih.gov This technique, known as photoaffinity labeling, allows for the direct identification and visualization of the target protein. nih.gov A biotin (B1667282) tag can also be incorporated to enable the purification of the probe-protein complex for further analysis. nih.gov If this compound were to be developed as a probe, its structure could be modified to include these functionalities, allowing for in-depth investigation of its molecular interactions within the cell.
Challenges and Opportunities in the Academic Research of Benzamide-Based Compounds
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically used drugs and serving as a versatile building block for new therapeutic agents. mdpi.commdpi.com This presents both significant opportunities and distinct challenges for academic researchers working with compounds like this compound.
Opportunities: The primary opportunity lies in the vast biological potential of benzamide derivatives. These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroleptic effects. mdpi.comcyberleninka.ru The structural simplicity and synthetic tractability of the benzamide core allow for the relatively easy synthesis of diverse chemical libraries by modifying substituents on the aromatic rings. mdpi.commdpi.com This enables detailed exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. nih.govnih.gov For example, research has shown that different substitutions on the benzamide scaffold can lead to potent inhibitors of targets as varied as the Hedgehog signaling pathway, STAT3, and various enzymes. nih.govresearchgate.netnih.gov This chemical versatility means that a single core structure, such as that of this compound, could be explored for a multitude of therapeutic applications.
Challenges: Despite the opportunities, academic research on benzamides faces several hurdles. A major challenge is achieving target selectivity. Because the benzamide scaffold can interact with numerous biological targets, developing a compound that is highly selective for a single protein without causing off-target effects can be difficult. acs.org Another significant challenge is synthetic accessibility for more complex derivatives. nih.gov While the core is simple, the synthesis of elaborately substituted analogs can be complex and low-yielding, which can be a bottleneck in academic labs with limited resources. mdpi.com
Furthermore, physicochemical properties can be a challenge. The nitro group present in this compound, while potentially contributing to bioactivity, is sometimes considered a "toxicophore" due to the risk of metabolic reduction to mutagenic species, which can make it a less favored feature in drug design. mdpi.comnih.gov Finally, from a drug development perspective, navigating the crowded intellectual property landscape of benzamide-based compounds can be a significant challenge for academic researchers hoping to translate their discoveries.
Table 3: Summary of Challenges and Opportunities in Benzamide Research
| Category | Description | Relevance to this compound |
|---|---|---|
| Opportunities | Pharmacological Diversity: Benzamides are known to exhibit a wide range of biological activities (e.g., anticancer, antimicrobial). mdpi.commdpi.com | The compound could be screened for a wide variety of potential therapeutic uses. |
| Synthetic Tractability: The core scaffold is a versatile building block, allowing for the creation of diverse libraries for SAR studies. mdpi.commdpi.com | Derivatives can be synthesized to optimize activity against a specific target once an initial "hit" is identified. | |
| Lead Compound Potential: The scaffold is a proven component in many successful drugs, indicating its drug-like potential. acs.org | The compound serves as a strong starting point for a lead optimization program. | |
| Challenges | Achieving Selectivity: The promiscuity of the benzamide scaffold can make it difficult to develop highly selective inhibitors. acs.org | Extensive screening and optimization would be needed to ensure the compound's activity is specific to a single target. |
| Synthetic Complexity: While the core is simple, creating complex, highly optimized derivatives can be challenging and resource-intensive. nih.gov | Advanced or multi-step syntheses for novel analogs may be difficult to scale in an academic setting. | |
| Potential for Toxicity: Functional groups like the nitro group can be associated with toxicity, posing a challenge for drug development. mdpi.comnih.gov | The nitro group may need to be replaced with a bioisostere during lead optimization to mitigate potential toxicity concerns. |
Unexplored Avenues for Mechanistic Investigations of this compound
While the specific biological targets of this compound are not yet defined, the broader class of benzamide compounds provides a rich source of hypotheses for guiding future mechanistic investigations. Research into related molecules has identified several key signaling pathways and protein families that are modulated by the benzamide scaffold. These known interactions offer promising, unexplored avenues for understanding how this compound might function at a molecular level.
One major area for investigation stems from the well-documented activity of many benzamides as inhibitors of crucial signaling pathways in cancer. For instance, different benzamide derivatives have been designed as potent inhibitors of the Hedgehog and STAT3 signaling pathways, both of which are critical drivers of tumor growth and proliferation. nih.govresearchgate.netnih.gov A logical first step would be to investigate whether this compound or its analogs can inhibit key components of these pathways, such as the Smoothened (Smo) receptor in the Hedgehog pathway or the phosphorylation of the STAT3 protein. nih.govmdpi.com
Another promising avenue is the exploration of its potential as an enzyme inhibitor. Benzamides have been successfully developed as inhibitors for a wide range of enzymes, including histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-4). nih.govnih.gov Given this precedent, screening this compound against panels of enzymes, particularly those involved in cancer and metabolic diseases, could reveal novel inhibitory activities. The presence of the nitro group also suggests potential exploration of its role in redox-sensitive pathways or as a substrate for nitroreductase enzymes, which can be relevant in specific therapeutic contexts like hypoxia-activated prodrugs. nih.gov
Finally, untargeted approaches could yield completely novel insights. Techniques such as thermal proteome profiling (TPP) or chemical proteomics could be used to identify the direct binding partners of this compound within the entire cellular proteome without a priori assumptions. This would provide an unbiased map of its molecular interactions and could uncover unexpected mechanisms of action, opening up entirely new fields of research for this compound.
Table 4: Potential Mechanistic Avenues for Investigation
| Potential Pathway/Target Class | Rationale Based on Related Benzamides | Suggested Experimental Approach |
|---|---|---|
| Hedgehog Signaling Pathway | Novel 4-(2-pyrimidinylamino)benzamide derivatives are potent inhibitors of this pathway. nih.govresearchgate.net | Test for inhibition of Gli-luciferase activity in reporter cell lines; assess binding to the Smoothened (Smo) receptor. mdpi.com |
| STAT3 Signaling Pathway | N-substituted sulfamoylbenzamides based on Niclosamide have been identified as STAT3 inhibitors. nih.gov | Measure the phosphorylation level of STAT3 (Tyr705) in cancer cell lines via Western blot after treatment with the compound. nih.gov |
| Histone Deacetylases (HDACs) | Benzamide-based structures are a well-known class of HDAC inhibitors. nih.gov | Perform in-vitro enzymatic assays against a panel of Class I and Class II HDAC isoforms. |
| Dipeptidyl Peptidase-IV (DPP-4) | Optimization of benzamide fragments has led to potent DPP-4 inhibitors for type 2 diabetes. nih.gov | Conduct enzymatic inhibition assays against DPP-4 and assess selectivity against related peptidases like DPP-8 and DPP-9. nih.gov |
| Untargeted Proteomics | Provides an unbiased method to identify all potential protein targets in a cell. | Employ chemical proteomics or thermal proteome profiling (TPP) to identify direct binding partners from cell lysates. |
Q & A
Basic: What are the standard synthetic protocols for 4-nitro-2-(2-phenylacetamido)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling 2-amino-4-nitrobenzamide with phenylacetyl chloride under controlled conditions. A general procedure (adapted from benzamide derivatives in ) includes:
- Step 1: Dissolve 2-amino-4-nitrobenzamide in pyridine at 0–5°C.
- Step 2: Add phenylacetyl chloride dropwise, stir for 24 hours.
- Step 3: Quench with ice, filter, and recrystallize the precipitate.
Optimization Parameters: - Temperature control (0–5°C) minimizes side reactions.
- Pyridine acts as both solvent and acid scavenger.
- Yield improvements can involve alternative solvents (e.g., DMF) or catalysts (e.g., DMAP).
Validation: Use HPLC or NMR to confirm purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and amide protons (δ 10–12 ppm). Nitro groups deshield adjacent protons.
- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve nitro and amide group spatial orientation .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or DNA topoisomerases).
- QSAR Modeling: Correlate structural descriptors (e.g., nitro group electron-withdrawing effects) with bioactivity data from analogues.
- ADMET Prediction: Tools like SwissADME assess solubility, bioavailability, and toxicity risks.
Validation: Cross-check predictions with in vitro assays (e.g., antiproliferative activity in cancer cell lines) .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from:
- Purity Variability: Validate compound purity via HPLC and elemental analysis.
- Assay Conditions: Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration).
- Target Selectivity: Use siRNA knockdowns or CRISPR-edited cells to confirm specificity.
Framework: Apply ’s Principle 2 by linking discrepancies to differences in conceptual frameworks (e.g., apoptosis vs. necrosis pathways) .
Advanced: How to design experiments to probe the nitro group’s role in this compound’s reactivity?
Answer:
- Comparative Synthesis: Synthesize analogues replacing nitro with cyano or methoxy groups.
- Kinetic Studies: Monitor reaction rates in nucleophilic substitution (e.g., with thiols) to assess nitro’s electron-withdrawing effects.
- Electrochemical Analysis: Cyclic voltammetry reveals redox behavior influenced by nitro groups.
Theoretical Basis: Use density functional theory (DFT) to model charge distribution and transition states .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (see for first-aid measures).
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Documentation: Maintain SDS sheets and train personnel on emergency procedures .
Advanced: How to integrate this compound into a drug discovery pipeline?
Answer:
- Hit-to-Lead Optimization: Modify substituents (e.g., nitro position) to enhance potency and reduce toxicity.
- In Vivo Testing: Use rodent models for pharmacokinetics (e.g., bioavailability, half-life).
- Mechanistic Studies: Employ transcriptomics/proteomics to identify pathways affected.
Methodological Alignment: Follow ’s guidance on aligning experimental design with theoretical frameworks (e.g., enzyme inhibition hypotheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
